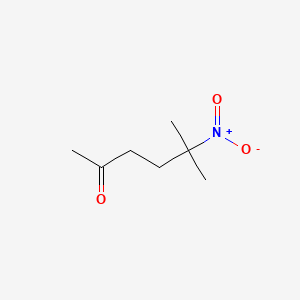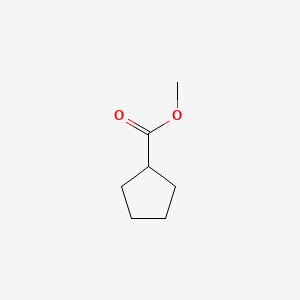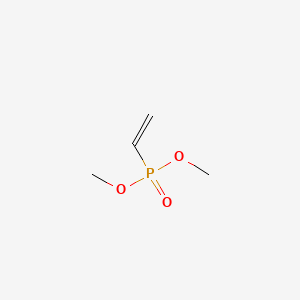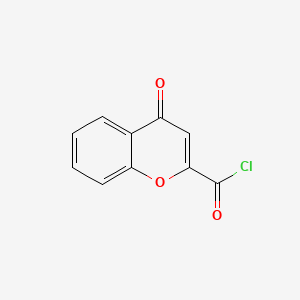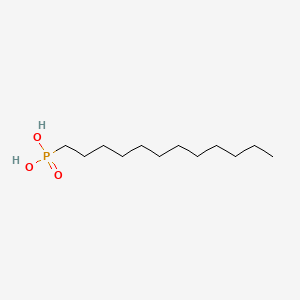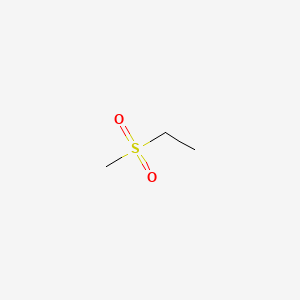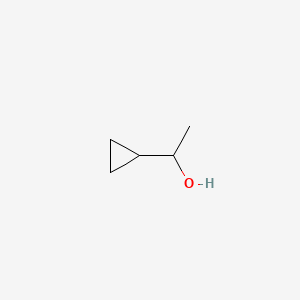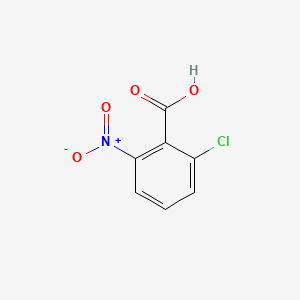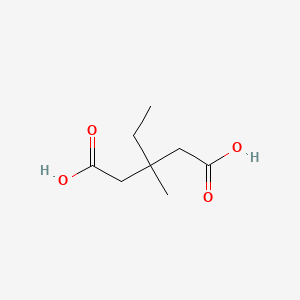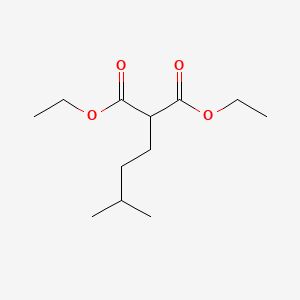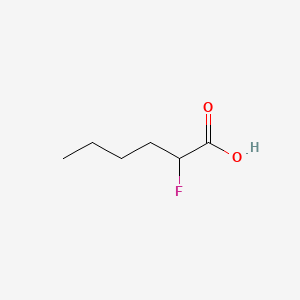
2-Fluorohexanoic acid
Übersicht
Beschreibung
2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2 .
Synthesis Analysis
The synthesis of 2-Fluorohexanoic acid involves multiple steps. The theoretical background of this synthesis involves enolate chemistry (Hell-Volhard-Zelinsky reaction), nucleophilic substitution, and elimination reactions .Molecular Structure Analysis
The molecular structure of 2-Fluorohexanoic acid contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Fluorohexanoic acid has a molecular weight of 134.15 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Environmental and Wastewater Studies
2-Fluorohexanoic acid is part of the broader group of fluorochemicals, often found in municipal wastewater due to their widespread applications. Schultz et al. (2006) conducted a detailed study on fluorochemical mass flows in a municipal wastewater treatment facility. The study provides insights into the behavior of various fluorochemicals, including those related to 2-Fluorohexanoic acid, during different stages of wastewater treatment. This research is crucial for understanding the environmental impact and treatment strategies for such substances (Schultz et al., 2006).
Biodegradation Studies
Biodegradation pathways and metabolite yields of fluorochemicals, closely related to 2-Fluorohexanoic acid, were examined by Wang et al. (2009). The study revealed the formation of multiple metabolites and provided a comprehensive understanding of the aerobic biodegradation processes in soils, which is vital for assessing the environmental fate and impact of these substances (Wang et al., 2009).
Textile Industry Applications
2-Fluorohexanoic acid, as part of fluorochemicals, finds applications in the textile industry. Sayed and Dabhi (2014) discussed the novel applications of fluorochemicals, such as imparting water, oil, and soil repellency to textile substrates. The study emphasized the shift from C8 to C6 chemistry, indicating a reduction in bioaccumulative potential and an increase in environmental friendliness (Sayed & Dabhi, 2014).
Comparative Toxicology Analysis
Rice et al. (2020) provided a comparative analysis of the toxicological databases for compounds related to 2-Fluorohexanoic acid. The study demonstrated that some fluorotelomer alcohols are significantly more toxic than their metabolites, such as perfluorohexanoic acid. This analysis is critical for understanding the human health risks associated with exposure to these compounds (Rice et al., 2020).
Eigenschaften
IUPAC Name |
2-fluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPBSAPAJJTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohexanoic acid | |
CAS RN |
1578-57-0 | |
| Record name | Hexanoic acid, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





